![molecular formula C14H21NO2 B14628585 Acetamide, N-[2-(hexyloxy)phenyl]- CAS No. 55792-56-8](/img/structure/B14628585.png)
Acetamide, N-[2-(hexyloxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[2-(hexyloxy)phenyl]- is an organic compound with the molecular formula C14H21NO2 It is a derivative of acetamide where the nitrogen atom is bonded to a 2-(hexyloxy)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-(hexyloxy)phenyl]- typically involves the reaction of 2-(hexyloxy)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-(hexyloxy)aniline and acetic anhydride.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 60-80°C.
Procedure: 2-(hexyloxy)aniline is added to a solution of acetic anhydride in a suitable solvent, such as dichloromethane. The mixture is stirred and heated to the desired temperature for several hours.
Isolation: After completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.
Industrial Production Methods
On an industrial scale, the production of Acetamide, N-[2-(hexyloxy)phenyl]- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[2-(hexyloxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Acetamide, N-[2-(hexyloxy)phenyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects and potential as a drug candidate.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Acetamide, N-[2-(hexyloxy)phenyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2-hydroxyphenyl): Similar structure but with a hydroxy group instead of a hexyloxy group.
Acetamide, N-phenyl: Lacks the hexyloxy substituent, resulting in different chemical properties.
Uniqueness
Acetamide, N-[2-(hexyloxy)phenyl]- is unique due to the presence of the hexyloxy group, which imparts distinct physicochemical properties and potential applications. This structural feature differentiates it from other acetamide derivatives and influences its reactivity and interactions.
Properties
CAS No. |
55792-56-8 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-(2-hexoxyphenyl)acetamide |
InChI |
InChI=1S/C14H21NO2/c1-3-4-5-8-11-17-14-10-7-6-9-13(14)15-12(2)16/h6-7,9-10H,3-5,8,11H2,1-2H3,(H,15,16) |
InChI Key |
LBMATCPGQNWQLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



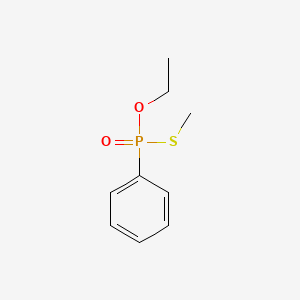


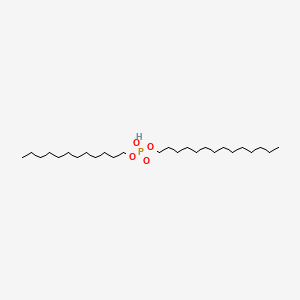
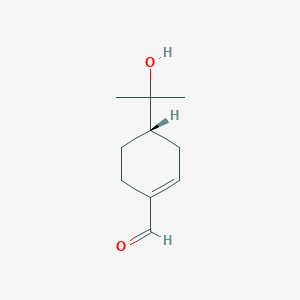
![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-isoleucine](/img/structure/B14628528.png)
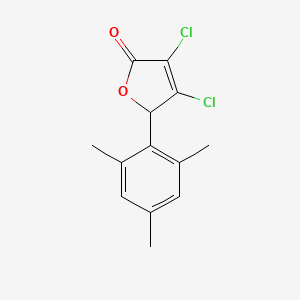

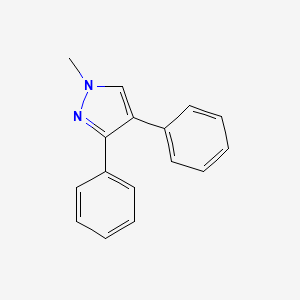
![2H-3,6-Methanocycloocta[c]pyrazole](/img/structure/B14628546.png)
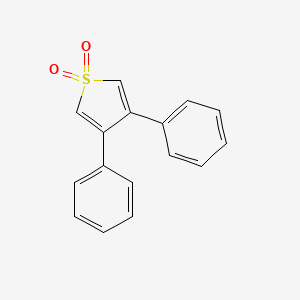
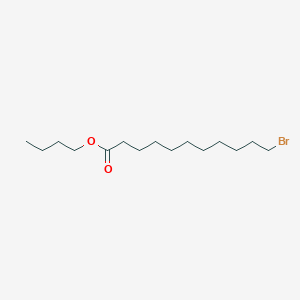
![4-[(2-Methylpropyl)sulfanyl]benzene-1-sulfonyl chloride](/img/structure/B14628573.png)
